![molecular formula C13H14O4 B14708560 dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate CAS No. 18867-39-5](/img/structure/B14708560.png)
dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate is an organic compound with a unique spiro structure. This compound is characterized by its spirocyclic framework, which consists of a bicyclic system where two rings are connected through a single carbon atom. The presence of dimethyl ester groups and a triene system adds to its chemical complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic system. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The triene system can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the triene system to a saturated hydrocarbon.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Amines, alcohols
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Amides, esters
Aplicaciones Científicas De Investigación
Dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The triene system can participate in electron transfer reactions, influencing cellular pathways and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2,6-naphthalenedicarboxylate
- Dimethyl 2,6-pyridinedicarboxylate
- 2,4,6-Octatriene, 2,6-dimethyl-
Uniqueness
Dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. Unlike linear or planar compounds, the spiro system provides rigidity and specific spatial orientation, making it valuable in applications requiring precise molecular geometry.
Propiedades
Número CAS |
18867-39-5 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate |
InChI |
InChI=1S/C13H14O4/c1-16-11(14)9-10(12(15)17-2)13(9)7-5-3-4-6-8-13/h3-10H,1-2H3/t9-,10-/m1/s1 |
Clave InChI |
IZTPIQUSURJZRY-NXEZZACHSA-N |
SMILES isomérico |
COC(=O)[C@H]1[C@@H](C12C=CC=CC=C2)C(=O)OC |
SMILES canónico |
COC(=O)C1C(C12C=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


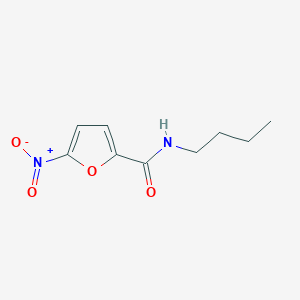
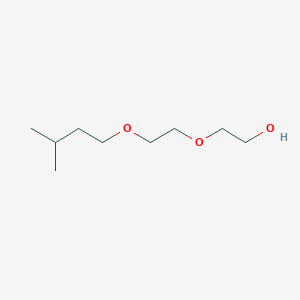
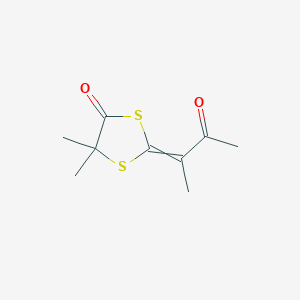
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
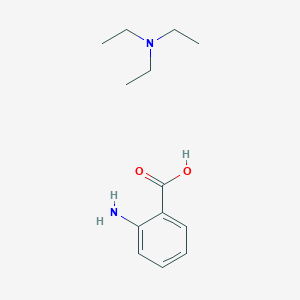

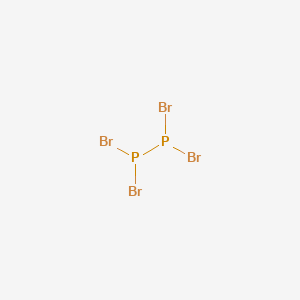
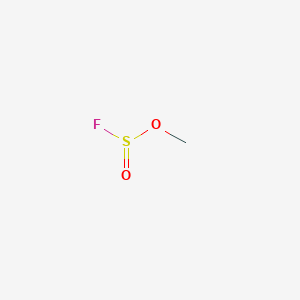

![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)
![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)
![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)

